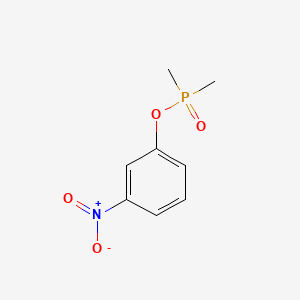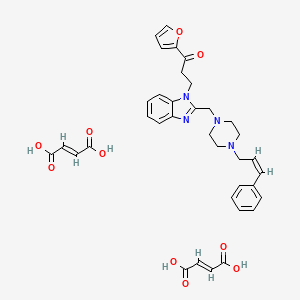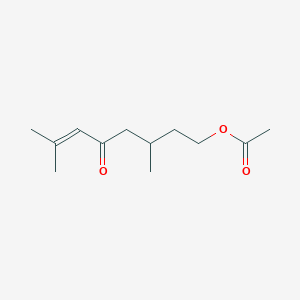
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is a chemical compound belonging to the class of tetrahydropyridines Tetrahydropyridines are heterocyclic compounds containing a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, treating N-methylpyridinium with borohydride reagents can yield 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the ring-closing olefin metathesis to establish the tetrahydropyridine ring system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can produce various tetrahydropyridine isomers.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter function and neurodegenerative diseases.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can act as a neurotransmitter analog, influencing neurotransmitter release and uptake. It may also interact with specific receptors and enzymes, modulating their activity and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for causing permanent symptoms of Parkinson’s disease.
2,3,4,5-Tetrahydropyridine: A colorless liquid used in various chemical syntheses.
Uniqueness: 1-Methyl-2,3,4,5-tetrahydropyridin-1-ium perchlorate is unique due to its specific structural configuration and the presence of the perchlorate ion
Eigenschaften
CAS-Nummer |
61212-36-0 |
|---|---|
Molekularformel |
C6H12ClNO4 |
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
1-methyl-2,3,4,5-tetrahydropyridin-1-ium;perchlorate |
InChI |
InChI=1S/C6H12N.ClHO4/c1-7-5-3-2-4-6-7;2-1(3,4)5/h5H,2-4,6H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
WRZUKOWEBWXJTP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CCCCC1.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


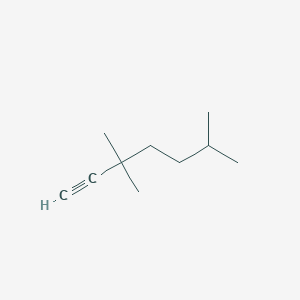
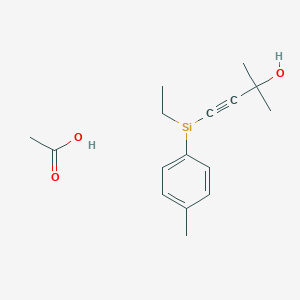

![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
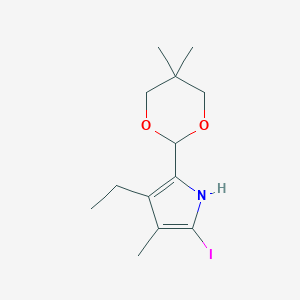
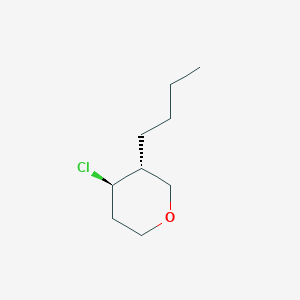
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
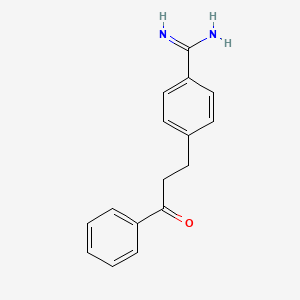

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)

